molecular formula C16H12N2 B1284207 1-Benzyl-1H-indole-5-carbonitrile CAS No. 80531-13-1

1-Benzyl-1H-indole-5-carbonitrile

Cat. No.: B1284207
CAS No.: 80531-13-1
M. Wt: 232.28 g/mol
InChI Key: XZCSETGZSGBGCI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C16H12N2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Safety and Hazards

According to available safety information, 1-Benzyl-1H-indole-5-carbonitrile is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified as a combustible solid .

Future Directions

Indole derivatives, including 1-Benzyl-1H-indole-5-carbonitrile, have potential for further exploration in the field of medicinal chemistry due to their diverse pharmacological activities . They could be investigated for their potential as anti-tubercular agents , among other applications.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. These binding interactions often result in conformational changes in the target biomolecules, which can affect their activity and function. For instance, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . For example, indole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in drug efflux and resistance. The localization and accumulation of this compound in specific tissues and cellular compartments can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and apoptosis. The subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Benzyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-Benzyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

1-Benzyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:

These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, the presence of a bromine atom in 1-Benzyl-5-bromo-1H-indole may enhance its reactivity in certain substitution reactions compared to this compound.

Properties

IUPAC Name

1-benzylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCSETGZSGBGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583016
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80531-13-1
Record name 1-Benzyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Cyanoindole (1.0 g, 7.0 mmol) was dissolved in N,N-dimethylformamide (14 mL) and cooled in an ice-water bath. Sodium hydride (0.31 g, 60%, 7.8 mmol) was added, and the resulting suspension was stirred for 30 min. Benzyl chloride (0.85 mL, 0.94 g, 7.4 mmol) was added, and the cooling was discontinued. The stirring was continued for 65 hours at room temperature. Water (150 mL) was added, and the mixture was extracted with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (30 mL) and dried with sodium sulfate (1 hour). Filtration and concentration yielded the crude material. Purification by flash chromatography on silica gel eluting with ethyl acetate/heptanes=1:3 afforded 1.60 g 1-benzyl-1H-indole-5-carbonitrile.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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